molecular formula C10H16N2 B2938878 (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine CAS No. 2248171-71-1

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine

Cat. No. B2938878
CAS RN: 2248171-71-1
M. Wt: 164.252
InChI Key: WKHWXKYDXAHHAH-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine, also known as MP-10, is a synthetic compound that belongs to the amphetamine class of drugs. It has been studied for its potential use as a treatment for various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Mechanism of Action

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine acts as a potent stimulant by increasing the release of dopamine and norepinephrine in the brain. The drug binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters and leading to their accumulation in the synaptic cleft. This results in increased activation of the postsynaptic receptors and enhanced signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine are similar to those of other amphetamine-class drugs. The drug increases heart rate, blood pressure, and body temperature, and can also cause euphoria, increased alertness, and improved cognitive function. However, prolonged use of the drug can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity through chromatography. The drug is also potent and has a long half-life, which makes it suitable for in vivo studies. However, the drug's potential for abuse and addiction can be a limitation, and researchers must take precautions to ensure the safety of their subjects.

Future Directions

There are several future directions for research on (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine. One area of interest is the drug's potential use as a treatment for other neurological disorders, such as depression and anxiety. Researchers are also investigating the drug's mechanism of action at the molecular level, with the goal of identifying new targets for drug development. Additionally, studies are being conducted to determine the long-term effects of the drug on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine involves several steps, including the condensation of 2-methyl-3-pyridinecarboxaldehyde with nitromethane, reduction of the resulting nitrostyrene with sodium borohydride, and reductive amination with 2-propanone. The final product is obtained after purification through chromatography.

Scientific Research Applications

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has been studied for its potential use as a treatment for ADHD, narcolepsy, and other neurological disorders. Researchers have found that the drug increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating attention, motivation, and mood.

properties

IUPAC Name

(2S)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(5-11)3-10-4-9(2)6-12-7-10/h4,6-8H,3,5,11H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHWXKYDXAHHAH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine

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